2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide
Description
The compound 2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide features a thieno[3,2-d]pyrimidine core fused with a thiophene and pyrimidine ring. Key structural elements include:
- A 3-nitrophenylmethyl group at position 1, introducing electron-withdrawing properties.
Properties
IUPAC Name |
2-[4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O5S/c32-24(28-20-6-2-1-3-7-20)16-18-9-11-21(12-10-18)30-26(33)25-23(13-14-37-25)29(27(30)34)17-19-5-4-8-22(15-19)31(35)36/h1-15,23,25H,16-17H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIFSKHBCRRYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4C(C=CS4)N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
Key Observations:
- Anticonvulsant Activity: Derivatives with pyrazol-1-yl and alkoxy groups () showed efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, suggesting the thieno[3,2-d]pyrimidine core is compatible with neurological applications. The target compound’s phenylacetamide group may alter blood-brain barrier penetration compared to these analogues.
- Kinase Inhibition : Compound 14 () demonstrates potent dual PI3K/mTOR inhibition. The target compound’s 3-nitrophenylmethyl group could enhance kinase binding via nitro group interactions, though its mTOR/PI3K activity remains unverified.
- Structural Flexibility : Modifications at the C-6 position (e.g., morpholine in Compound 14) are critical for kinase inhibition , whereas the target compound’s C-3 phenylacetamide may prioritize steric interactions over electronic effects.
Key Observations:
- Synthetic Complexity : The nitro group in the target compound may require specialized nitration steps, contrasting with milder routes for chloro or alkoxy derivatives (e.g., ’s morpholine substitution ).
Therapeutic Potential and Structural Insights
- Anticonvulsant vs. Kinase Inhibition : The pyrazol-1-yl group in derivatives favors anticonvulsant activity, while morpholine/pyrazole substituents in enhance kinase inhibition. The target compound’s nitro group may shift its selectivity toward oxidative stress targets or nitroreductase-activated prodrugs.
- Role of Nitro Group : The 3-nitrophenylmethyl moiety could enhance binding to enzymes with nitro-sensitive active sites (e.g., NADPH oxidases) but may increase toxicity risks compared to chloro or methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
